Boc-Asn-Phe-Pro-aldehyde structure and chemical properties
Boc-Asn-Phe-Pro-aldehyde structure and chemical properties
An In-Depth Technical Guide to Boc-Asn-Phe-Pro-aldehyde: Structure, Properties, and Applications in Protease Inhibition
Abstract
Boc-Asn-Phe-Pro-aldehyde is a synthetic peptide aldehyde that serves as a potent and specific tool in biochemical and pharmaceutical research. Structurally, it comprises a tripeptide sequence (Asparagine-Phenylalanine-Proline) with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal aldehyde functional group. This unique architecture allows it to function as a reversible inhibitor of specific proteases, particularly cysteine proteases. The peptide sequence acts as a recognition motif, guiding the molecule to the enzyme's active site, where the electrophilic aldehyde "warhead" reacts with the catalytic cysteine residue. This guide provides a comprehensive technical overview of the molecule's structure, chemical properties, mechanism of action, synthesis, and key applications for researchers and drug development professionals.
Chemical Identity and Structure
The functionality of Boc-Asn-Phe-Pro-aldehyde is intrinsically linked to its tripartite structure: a stabilizing protecting group, a substrate-mimicking peptide backbone, and a reactive C-terminal warhead.
Key Structural Features
-
The N-Terminal Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a crucial feature for the synthesis and stability of the peptide. As a protecting group, it prevents unwanted reactions at the N-terminus during peptide synthesis.[] It is characterized by its stability under neutral or basic conditions and towards many nucleophiles, but it can be readily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][][3] This acid-lability is a cornerstone of the widely used Boc-based solid-phase peptide synthesis (SPPS) strategy.[4]
-
The Peptide Recognition Sequence (Asn-Phe-Pro): This specific sequence of amino acids—Asparagine, Phenylalanine, Proline—is designed to mimic the natural substrate of a target protease. The enzyme's substrate-binding pockets (subsites) recognize these specific side chains, leading to precise and high-affinity binding of the inhibitor within the active site.[5] This targeted delivery mechanism is fundamental to the inhibitor's specificity and potency.
-
The C-Terminal Aldehyde "Warhead": The aldehyde functional group (-CHO) at the C-terminus is the reactive component responsible for inhibition. Aldehydes are highly electrophilic and reactive intermediates.[] This reactivity, while essential for inhibiting the enzyme, also presents challenges related to metabolic instability and potential off-target effects, which has spurred the development of "masked" aldehyde prodrugs in advanced therapeutic design.[7][8]
Physicochemical Properties
The fundamental properties of Boc-Asn-Phe-Pro-aldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2S)-1-((2S)-1-((2S)-2-(aminocarbonylmethyl)carbamoyl-2-phenylethyl)pyrrolidine-2-carbonyl)amino-1-oxopropan-2-ylcarbamate | N/A |
| CAS Number | 249757-11-7 | [9][10][11] |
| Molecular Formula | C₂₃H₃₂N₄O₆ | [10] |
| Molecular Weight | 460.52 g/mol | [10] |
| Appearance | Typically a white to off-white solid | General knowledge |
Core Chemical Properties and Reactivity
A deep understanding of the molecule's chemical behavior is paramount for its effective application, storage, and synthesis.
The Role of the Boc Group: Stability and Deprotection
The Boc group provides crucial stability during multi-step synthesis.[] It is stable to alkaline hydrolysis, hydrazinolysis, and various nucleophiles, allowing for selective reactions elsewhere in the molecule.[][] Its primary vulnerability is to acidolysis. In liquid-phase synthesis, Boc can be removed with pure TFA or a 50% solution of TFA in dichloromethane (DCM).[][4] The decomposition products are the volatile gas isobutylene and carbon dioxide, which are easily removed, simplifying reaction workup.[]
The Chemistry of the Aldehyde Warhead
The aldehyde is a potent electrophile, making it susceptible to nucleophilic attack. This is the basis for its inhibitory action against cysteine proteases, where the thiol group of the catalytic cysteine acts as the nucleophile.[5] However, this reactivity also means the compound is prone to oxidation, where the aldehyde can be converted to a non-inhibitory carboxylic acid.[12] This necessitates careful handling and storage to maintain the compound's integrity and activity.
Stability and Storage Recommendations
-
Storage: To prevent oxidation and degradation, Boc-Asn-Phe-Pro-aldehyde should be stored as a solid in a tightly sealed container at low temperatures (-20°C is recommended for long-term storage). It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Solution Stability: Solutions of the compound, especially in protic solvents, may have limited stability. For experimental use, it is advisable to prepare solutions fresh from the solid material. Due to the electrophilic nature of the aldehyde, avoid buffers containing primary amines (e.g., Tris), as they can potentially form Schiff bases with the aldehyde group.
Mechanism of Action as a Protease Inhibitor
Boc-Asn-Phe-Pro-aldehyde is a classic example of a reversible, covalent inhibitor that targets cysteine proteases.
Targeting Cysteine Proteases
Cysteine proteases are a class of enzymes that utilize a catalytic dyad or triad in their active site, featuring a nucleophilic cysteine residue.[13] This cysteine is responsible for cleaving peptide bonds in substrate proteins. Peptide aldehydes are designed as substrate-analogue inhibitors that hijack this catalytic mechanism.[5]
A Step-by-Step Inhibition Pathway
-
Substrate Mimicry and Active Site Binding: The inhibitor first docks into the enzyme's active site. The Asn-Phe-Pro sequence is recognized by the corresponding S3-S2-S1 subsites of the protease, ensuring a precise fit and positioning the aldehyde warhead near the catalytic cysteine.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion (S⁻) of the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the aldehyde.
-
Formation of a Reversible Thiohemiacetal Adduct: This attack results in the formation of a covalent, yet reversible, thiohemiacetal linkage between the inhibitor and the enzyme. This adduct effectively locks the enzyme in an inactive state, preventing it from processing its natural substrates.
Visualization of Inhibition Mechanism
The diagram below illustrates the reversible inhibition of a cysteine protease by a peptide aldehyde.
Caption: Reversible covalent inhibition of a cysteine protease.
Synthesis and Methodologies
The synthesis of Boc-Asn-Phe-Pro-aldehyde typically relies on well-established peptide chemistry protocols, specifically Boc-based solid-phase peptide synthesis (Boc-SPPS), followed by a final modification of the C-terminus.
Conceptual Synthesis Strategy
The core peptide backbone is assembled on a solid support (resin). This involves sequential cycles of deprotecting the N-terminal Boc group and coupling the next Boc-protected amino acid until the desired sequence is complete. The final step involves cleaving the peptide from the resin and converting the C-terminal carboxylic acid into an aldehyde.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle
This protocol outlines the iterative steps for building the peptide chain on a resin.
-
Resin Preparation: Start with a suitable resin pre-loaded with Proline (e.g., Boc-Pro-PAM resin). Swell the resin in an appropriate solvent like Dichloromethane (DCM) for 30 minutes. Rationale: Swelling the resin exposes the reactive sites for efficient chemical transformations.
-
Boc Deprotection:
-
Perform a pre-wash with 50% Trifluoroacetic Acid (TFA) in DCM for 2-5 minutes.[4]
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.[4] Rationale: The strong acid cleaves the acid-labile Boc group, exposing a free amino group for the next coupling step.
-
Wash the resin thoroughly with DCM (3x) and then an alcohol like isopropanol (1x) to shrink the resin and remove residual acid, followed by DCM (3x).[4]
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of a hindered base, such as N,N-Diisopropylethylamine (DIPEA), in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes (2x). Rationale: This step neutralizes the protonated amine (ammonium salt) formed during the acidic deprotection, regenerating the nucleophilic free amine required for coupling.
-
Wash again with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next amino acid (e.g., Boc-Phe-OH) by dissolving it with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Rationale: The coupling agent converts the carboxylic acid of the incoming amino acid into a highly reactive ester, facilitating rapid amide bond formation with the resin-bound amine.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test). If incomplete, recouple or cap the unreacted amines.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Iteration: Repeat steps 2-4 for the next amino acid (Boc-Asn-OH). Note that Asparagine requires side-chain protection (e.g., Trityl group, Trt) to prevent side reactions.[14]
-
Final Cleavage and Aldehyde Formation: This is a specialized, multi-step process that occurs after the full peptide is assembled. It involves cleaving the peptide from the resin (often with a strong acid like HF) and simultaneously removing side-chain protecting groups. The C-terminal acid is then reduced to the aldehyde using established organic chemistry methods (e.g., via a Weinreb amide intermediate or direct reduction of an activated ester).
Visualization of Boc-SPPS Workflow
This diagram outlines one complete cycle of amino acid addition in Boc-SPPS.
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.
Applications in Research and Drug Development
Boc-Asn-Phe-Pro-aldehyde and similar peptide aldehydes are invaluable tools in modern life sciences.
-
A Tool for Elucidating Enzyme Specificity: By systematically varying the amino acid sequence of peptide aldehydes, researchers can probe the substrate specificity of proteases.[5] This provides critical information about the enzyme's biological function and helps in designing highly selective inhibitors.
-
A Scaffold for Therapeutic Agent Design: The compound serves as a lead structure for developing new drugs.[15] Its use in pharmaceutical research allows for the modification of peptide structures to improve efficacy and reduce side effects.[15] For example, it can be used to study neuropeptides, offering insights into neurological disorders.[15]
-
Biochemical Assays: Its stability and reactivity make it an ideal candidate for use in various biochemical assays to study protein interactions and enzyme activity.[15]
-
Challenges and Modern Advancements: The primary drawback of simple peptide aldehydes is their high reactivity, which can lead to poor metabolic stability and off-target effects.[8] To overcome this, medicinal chemists have developed "self-masked aldehyde inhibitors" (SMAIs). In these advanced designs, the aldehyde exists in equilibrium with a more stable, cyclic hemiacetal form, which is "unmasked" only upon binding to the target enzyme, improving the compound's drug-like properties.[7][8]
Conclusion
Boc-Asn-Phe-Pro-aldehyde represents a powerful convergence of peptide chemistry and mechanistic enzymology. Its carefully designed structure allows it to act as a specific, reversible inhibitor of proteases, making it an indispensable tool for researchers studying enzyme function and a valuable starting point for the development of novel therapeutics. A thorough understanding of its chemical properties—from the acid-labile Boc group to the reactive aldehyde warhead—is essential for leveraging its full potential in the laboratory and beyond.
References
-
ChemBK. (n.d.). BOC-ASN-PHE-PRO-ALDEHYDE. Retrieved from [Link][10]
-
Li, R., et al. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]
-
ResearchGate. (2020). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Retrieved from [Link][17]
-
St. John, S. E., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Bioorganic & Medicinal Chemistry. Available at: [Link][5]
-
ResearchGate. (2019). How formaldehyde reacts with amino acids. Retrieved from [Link][18]
-
bioRxiv. (2023). Dual inhibition of coronavirus Mpro and PLpro enzymes by phenothiazines and their antiviral activity. Retrieved from [Link][13]
-
Oakwood Chemical. (n.d.). Boc-Protected Natural Amino Acids. Retrieved from [Link][19]
-
Frontiers. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Retrieved from [Link][8]
-
Open Library Publishing Platform. (n.d.). 24.4 Chemical Properties of Aldehydes and Ketones. Retrieved from [Link][12]
Sources
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chempep.com [chempep.com]
- 5. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 9. BOC-ASN-PHE-PRO-ALDEHYDE | 249757-11-7 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. biosynth.com [biosynth.com]
- 12. 24.4 Chemical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. biorxiv.org [biorxiv.org]
- 14. peptide.com [peptide.com]
- 15. chemimpex.com [chemimpex.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Natural Amino Acids | Oakwood Chemical [discoveroakwoodchemical.com]
